molecular formula C23H21N3O2 B11071720 6,7-dimethoxy-N~2~,N~2~-diphenylquinoline-2,4-diamine

6,7-dimethoxy-N~2~,N~2~-diphenylquinoline-2,4-diamine

Cat. No.: B11071720
M. Wt: 371.4 g/mol
InChI Key: IVPWVPXLGBLELC-UHFFFAOYSA-N
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Description

N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE is a complex organic compound with a unique structure that includes a quinoline core substituted with amino and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Coupling with Diphenylamine: The final step involves coupling the substituted quinoline with diphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated reagents, nucleophiles like amines or thiols; often conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and various substituted quinoline compounds.

Scientific Research Applications

N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cell proliferation pathways, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIMETHYLAMINE
  • N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIETHYLAMINE
  • N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLUREA

Uniqueness

N-(4-AMINO-6,7-DIMETHOXY-2-QUINOLYL)-N,N-DIPHENYLAMINE is unique due to its specific substitution pattern on the quinoline ring and the presence of diphenylamine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

6,7-dimethoxy-2-N,2-N-diphenylquinoline-2,4-diamine

InChI

InChI=1S/C23H21N3O2/c1-27-21-13-18-19(24)14-23(25-20(18)15-22(21)28-2)26(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15H,1-2H3,(H2,24,25)

InChI Key

IVPWVPXLGBLELC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=N2)N(C3=CC=CC=C3)C4=CC=CC=C4)N)OC

Origin of Product

United States

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